Dibutan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate
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Overview
Description
Dibutan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate is a complex organic compound with the molecular formula C20H34O11 It is known for its unique structure, which includes multiple ester and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate typically involves the esterification of 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioic acid with butan-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and precise control of reaction parameters, such as temperature and pressure, are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Dibutan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are typically employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of new ester or ether derivatives.
Scientific Research Applications
Dibutan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which dibutan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate exerts its effects involves its interaction with specific molecular targets. The ester and ether linkages in the compound allow it to interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- Diisobutyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate
- Bis[2-(2-sec-butoxyethoxy)ethyl] 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate
Uniqueness
Dibutan-2-yl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate is unique due to its specific ester and ether linkages, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may offer different solubility, stability, and biological activity profiles, making it a valuable compound for targeted applications.
Properties
CAS No. |
5401-64-9 |
---|---|
Molecular Formula |
C20H34O11 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
butan-2-yl 2-[2-[2-(1-butan-2-yloxy-1-oxopropan-2-yl)oxycarbonyloxyethoxy]ethoxycarbonyloxy]propanoate |
InChI |
InChI=1S/C20H34O11/c1-7-13(3)28-17(21)15(5)30-19(23)26-11-9-25-10-12-27-20(24)31-16(6)18(22)29-14(4)8-2/h13-16H,7-12H2,1-6H3 |
InChI Key |
ABXWTRBPSFPYRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C(C)OC(=O)OCCOCCOC(=O)OC(C)C(=O)OC(C)CC |
Origin of Product |
United States |
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